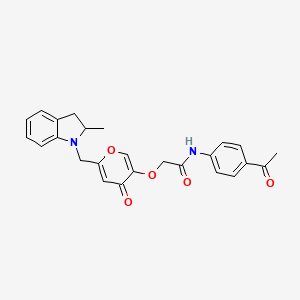

![molecular formula C11H15NO2 B2958674 N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 150871-44-6](/img/structure/B2958674.png)

N-[2-(2-methoxyphenyl)ethyl]acetamide

説明

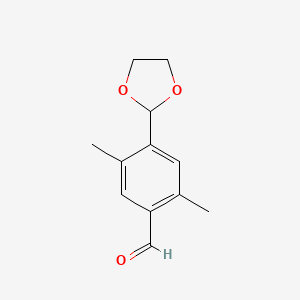

N-[2-(2-methoxyphenyl)ethyl]acetamide, also known by its chemical formula C11H15NO2 , is a compound with a molecular weight of approximately 193.248 g/mol . Its linear formula indicates that it consists of an acetamide group (CH3CONH-) attached to a phenethyl moiety containing a methoxy group (OCH3) at the para position of the phenyl ring. The compound exhibits a pale yellow crystalline appearance and is sparingly soluble in water.

Molecular Structure Analysis

The molecular structure of N-[2-(2-methoxyphenyl)ethyl]acetamide consists of an acetamide functional group (CH3CONH-) linked to a phenethyl moiety with a methoxy group (OCH3) at the para position of the phenyl ring. The 2D representation of the structure is as follows:科学的研究の応用

Herbicide Metabolism and Environmental Impact

- N-[2-(2-Methoxyphenyl)ethyl]acetamide derivatives, such as acetochlor, alachlor, butachlor, and metolachlor, are extensively used as pre-emergent herbicides in agriculture. These compounds have been studied for their metabolic pathways in liver microsomes of rats and humans. Key intermediates like CDEPA and CMEPA are bioactivated through specific pathways, potentially leading to carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmacological Potential

- Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds demonstrated potential as antidiabetic agents in specific experimental models (Saxena et al., 2009).

Soil Interaction and Agricultural Impact

- The interaction of acetochlor with soil, particularly in the presence of wheat straw and irrigation, has been investigated. This study highlights the complex dynamics of herbicide reception and activity in agricultural settings (Banks & Robinson, 1986).

Synthesis and Potential in Medicinal Chemistry

- Novel acetamide derivatives, including N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, have been synthesized. These compounds were evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating their relevance in medicinal chemistry (Rani et al., 2016).

Chemical Synthesis and Optimization

- Research has been conducted on the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to the synthesis of N-(2-Hydroxyphenyl)acetamide. This compound is an important intermediate for antimalarial drugs, demonstrating the application of N-[2-(2-methoxyphenyl)ethyl]acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Environmental Fate and Mobility

- Studies have been conducted on the adsorption, mobility, and efficacy of acetochlor in soil, emphasizing its environmental fate and interaction with different soil properties. This research is crucial in understanding the ecological impact of such herbicides (Peter & Weber, 1985).

Crystal Structure and Molecular Orientation

- The crystal structure and spatial orientation of amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have been analyzed, providing insights into the molecular geometry and interactions relevant to material science and chemistry (Kalita & Baruah, 2010).

Green Synthesis Applications

- The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, has been explored using novel catalytic methods. This research demonstrates the environmental benefits of alternative synthesis approaches (Zhang Qun-feng, 2008).

Traditional Medicine and Natural Products

- N-Acetyldopamine derivatives, including compounds related to N-[2-(2-methoxyphenyl)ethyl]acetamide, have been isolated from traditional Chinese medicine sources, highlighting the chemical's relevance in natural product chemistry and traditional medicine (Yang et al., 2015).

Environmental Contamination and Water Pollution

- The potential of acetochlor for water pollution has been assessed, providing critical information on its environmental impact and behavior in aquatic systems (Balinova, 1997).

特性

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-5-3-4-6-11(10)14-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWSQJQPFHBYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2958591.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)

![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)

![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958610.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)